molecular formula C14H10ClF3N2O B1670919 (4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one CAS No. 214287-88-4

(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one

Cat. No.: B1670919
CAS No.: 214287-88-4
M. Wt: 314.69 g/mol
InChI Key: JJWJSIAJLBEMEN-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

DMP-961 has several scientific research applications:

Mechanism of Action

DPC-961, also known as DMP-961 or (4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one, is a potent compound with significant implications in the treatment of HIV infections .

Target of Action

The primary target of DPC-961 is the HIV-1 Reverse Transcriptase (HIV-1 RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for converting the virus’s RNA into DNA, a critical step in the replication of the virus .

Mode of Action

DPC-961 acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . It binds to HIV-1 RT in a non-competitive manner, thereby inhibiting the activity of the enzyme . This inhibition prevents the conversion of viral RNA into DNA, effectively halting the replication of the virus .

Biochemical Pathways

By inhibiting the action of HIV-1 RT, DPC-961 disrupts the normal replication pathway of the HIV virus . This disruption prevents the virus from proliferating and infecting new cells, thereby helping to control the spread of the infection .

Pharmacokinetics

DPC-961 is classified under the Biopharmaceutics Classification System (BCS) II, indicating that it has high permeability but low aqueous solubility . Therefore, factors such as particle size, crystal form, and surface area could significantly impact the bio-performance of DPC-961 .

Result of Action

The inhibition of HIV-1 RT by DPC-961 results in a decrease in viral replication . This decrease can help to control the progression of HIV infection, potentially leading to a reduction in the viral load within the patient .

Action Environment

The action of DPC-961 can be influenced by various environmental factors. For instance, the compound’s solubility and dissolution, and hence its bioavailability, can be affected by the pH and composition of the gastrointestinal tract . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and humidity .

Biochemical Analysis

Biochemical Properties

The biochemical properties of DPC-961 are largely influenced by its physicochemical characteristics. As a BCS II compound, DPC-961 displays dissolution-limited behavior . This means that the compound’s solubility in aqueous solutions can directly impact its bioavailability and performance.

Cellular Effects

The cellular effects of DPC-961 are primarily related to its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . Reverse transcriptase is a key enzyme in the life cycle of HIV, and by inhibiting this enzyme, DPC-961 can prevent the virus from replicating within host cells .

Molecular Mechanism

DPC-961 exerts its effects at the molecular level by inhibiting the activity of HIV-1 reverse transcriptase in a non-competitive manner . This prevents the virus from transcribing its RNA into DNA, a crucial step in the viral replication process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DPC-961 have been observed to change over time. For instance, the compound has been known to exist in many solvated forms in addition to a single, anhydrous crystal form . The transition between these forms can impact the compound’s bio-performance .

Dosage Effects in Animal Models

The effects of DPC-961 in animal models have been found to vary with dosage. In an oral absorption study in dogs, the oral absorption profiles of Form I and Form III of DPC-961 were found to be statistically identical when administered at 100mpk .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMP-961 involves several steps:

    Condensation: 2’-Amino-5’-chloro-2,2,2-trifluoroacetophenone is condensed with trimethylsilyl isocyanate in the presence of dimethylaminopyridine in tetrahydrofuran.

    Desilylation: The resulting product is desilylated with tetrabutylammonium fluoride in tetrahydrofuran to provide the quinazoline derivative.

    Dehydration: The tertiary alcohol of the quinazoline derivative is dehydrated using molecular sieves in refluxing toluene to yield an imine.

    Addition: Lithium cyclopropylacetylide is added to the imine in the presence of boron trifluoride etherate to yield a racemic adduct.

    Isolation: The desired (S)-enantiomer is isolated by means of chiral high-performance liquid chromatography

Industrial Production Methods

Industrial production methods for DMP-961 are not extensively documented, but the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

DMP-961 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Olefins.

    Substitution: Substituted derivatives of DMP-961.

Comparison with Similar Compounds

Similar Compounds

    Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

    Nevirapine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus infections.

    Delavirdine: Another compound in the same class with similar antiviral properties.

Uniqueness of DMP-961

DMP-961 is unique due to its specific binding affinity and non-competitive inhibition of the reverse transcriptase enzyme. It has shown potent activity against the human immunodeficiency virus type 1, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H2,19,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWJSIAJLBEMEN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175699
Record name DPC 961
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214287-88-4
Record name DPC 961
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPC 961
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DPC-961
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9U2GRQ1UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
Reactant of Route 2
(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
Reactant of Route 3
(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
Reactant of Route 4
(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
Reactant of Route 5
(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one
Reactant of Route 6
Reactant of Route 6
(4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-1H-quinazolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.